molecular formula C13H12O4 B10845153 6-Acetyl-7-ethoxy-2H-chromen-2-one

6-Acetyl-7-ethoxy-2H-chromen-2-one

Cat. No.: B10845153
M. Wt: 232.23 g/mol
InChI Key: YPWNHEXIUIFWSP-UHFFFAOYSA-N
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Description

6-Acetyl-7-ethoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound is characterized by its chromen-2-one core structure, which is substituted with acetyl and ethoxy groups at positions 6 and 7, respectively. Coumarins, including this compound, are widely studied for their potential therapeutic properties and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-7-ethoxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between 7-ethoxy-4-hydroxycoumarin and acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Acetyl-7-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6-Acetyl-7-ethoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-7-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, it can disrupt microbial cell membranes and inhibit the growth of pathogens. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

6-acetyl-7-ethoxychromen-2-one

InChI

InChI=1S/C13H12O4/c1-3-16-12-7-11-9(4-5-13(15)17-11)6-10(12)8(2)14/h4-7H,3H2,1-2H3

InChI Key

YPWNHEXIUIFWSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=CC(=O)OC2=C1)C(=O)C

Origin of Product

United States

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